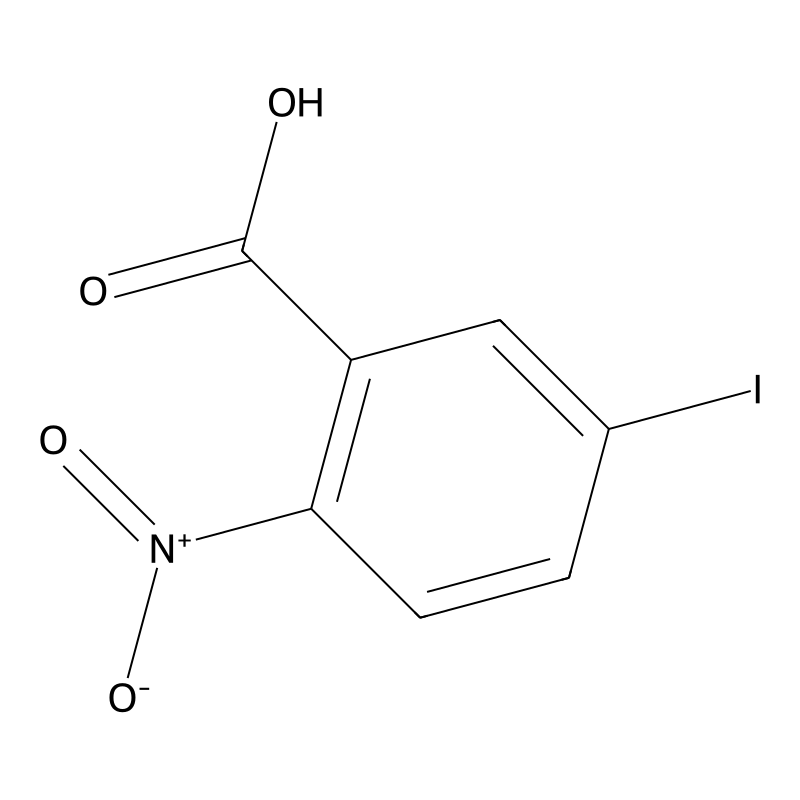

5-Iodo-2-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Crystal Engineering and Pharmaceutical Industry

Field: This application falls under the field of Crystal Engineering and Pharmaceutical Industry.

Summary of the Application: 5-Iodo-2-nitrobenzoic acid has been used in the synthesis of new co-crystals of caffeine with some halogenated nitroanilines and two nitrobenzoic acids .

Methods of Application: The co-crystals were synthesized and characterized by single crystal X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy .

Results or Outcomes: The co-crystals adopt a range of structures, namely two-dimensional (2D) flat layer, corrugated layer, and 3D interlocked structures . The series of crystals allowed the establishment of a structure–mechanical property relationship using a simple mechanical deformation method .

Application in Chemical Synthesis

Field: This application falls under the field of Chemical Synthesis.

Summary of the Application: 5-Iodo-2-nitrobenzoic acid is a useful reactant for the synthesis of 2-Arylquinazolines and Tetracyclic Isoindolo .

Results or Outcomes: The outcomes of this synthesis are the production of 2-Arylquinazolines and Tetracyclic Isoindolo .

Application in Environmental Science

Field: This application falls under the field of Environmental Science.

Summary of the Application: 5-Iodo-2-nitrobenzoic acid is a chemical compound that needs to be handled with care to prevent environmental contamination .

Results or Outcomes: The outcomes of this application are mainly related to the prevention of environmental contamination .

Application in Biochemistry

Field: This application falls under the field of Biochemistry.

Summary of the Application: 5-Iodo-2-nitrobenzoic acid is used in various biochemical reactions .

Results or Outcomes: The outcomes of this application are the production of various biochemical compounds .

5-Iodo-2-nitrobenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 293.01 g/mol. It features a nitro group and an iodine atom attached to a benzoic acid structure. This compound is typically characterized as a yellow crystalline solid, which is soluble in various organic solvents. Its melting point is reported to be around 150-152 °C, making it stable under standard conditions but reactive in specific chemical environments .

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, which can further participate in coupling reactions.

- Esterification: It can react with alcohols to form esters, useful in synthesizing more complex organic molecules.

These reactions are fundamental in organic synthesis, particularly in pharmaceutical applications .

The synthesis of 5-iodo-2-nitrobenzoic acid typically involves:

- Nitration of 5-Iodobenzene: The process begins with the nitration of 5-iodobenzoic acid using a mixture of nitric and sulfuric acids.

- Isolation and Purification: The product is then isolated through crystallization or chromatography techniques to obtain pure 5-iodo-2-nitrobenzoic acid.

Alternative methods may include direct iodination of nitro-substituted benzoic acids under controlled conditions .

5-Iodo-2-nitrobenzoic acid has several applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

- Chemical Research: Utilized as a reagent in organic synthesis for developing new compounds.

- Material Science: Employed in the formulation of materials that require specific chemical properties, such as polarizing films for liquid crystal displays .

Studies on the interactions of 5-iodo-2-nitrobenzoic acid with biological molecules reveal its potential inhibitory effects on certain enzymes. For example, it has been shown to modulate the activity of specific proteins involved in cellular signaling pathways. These interactions highlight its significance in drug development and biochemical research .

Several compounds share structural similarities with 5-iodo-2-nitrobenzoic acid. Here are some notable comparisons:

The uniqueness of 5-iodo-2-nitrobenzoic acid lies in its specific iodine substitution at the ortho position relative to the nitro group, which influences both its chemical reactivity and biological properties compared to similar compounds.

The synthesis of 5-Iodo-2-nitrobenzoic acid through sequential electrophilic aromatic substitution reactions represents a fundamental approach in organic synthesis [1]. The conventional sequential pathway involves initial nitration of benzoic acid followed by iodination, leveraging the directing effects of substituents on the aromatic ring [2] [3].

The nitration of benzoic acid proceeds through electrophilic aromatic substitution using concentrated nitric acid and sulfuric acid as the nitrating mixture [2]. The carboxylic acid group acts as a meta-directing group, influencing the regioselectivity of the nitration reaction [3]. Temperature control during this process is critical, with optimal conditions maintained at 0-5°C to prevent over-nitration and minimize formation of undesired isomers [2].

The mechanism of nitration involves the formation of the nitronium ion (NO₂⁺) as the active electrophile [1]. The reaction proceeds through a Wheland intermediate, where the aromatic ring attacks the electrophile, followed by deprotonation to restore aromaticity [3]. The electron-withdrawing nature of the carboxylic acid group influences both the rate and regioselectivity of this transformation.

Following nitration, the iodination step requires specific conditions to achieve the desired regioselectivity. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring toward electrophilic substitution while directing incoming electrophiles to the meta position relative to its own location [4] [3]. This directing effect is crucial for obtaining the 5-iodo substitution pattern in the final product.

| Reaction Step | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |

|---|---|---|---|---|

| Nitration | 0-5 | 2-4 hours | 70-90 | Meta-selective |

| Iodination | 0-25 | 1-6 hours | 60-80 | Position-selective |

The sequential approach offers advantages in terms of predictable regioselectivity and established reaction conditions [2]. However, the overall yield is limited by the cumulative efficiency of both steps, and the electron-withdrawing effect of the nitro group can reduce the reactivity toward iodination in subsequent steps [4].

Direct Iodination of 2-Nitrobenzoic Acid: Catalytic Systems

Direct iodination of 2-nitrobenzoic acid represents an alternative synthetic strategy that eliminates one synthetic step while maintaining regioselectivity [5] [6]. This approach requires specialized catalytic systems to overcome the deactivating effect of the electron-withdrawing substituents on the aromatic ring.

Iridium-catalyzed systems have demonstrated exceptional efficiency for the ortho-selective iodination of benzoic acids [5]. The use of iridium complexes in 1,1,1,3,3,3-hexafluoroisopropanol as solvent enables mild reaction conditions without the need for additional bases or additives [5]. The mechanism involves an Iridium(III)/Iridium(V) catalytic cycle, where the carboxylic acid moiety serves as a directing group for selective C-H activation [5].

Iron(III)-catalyzed iodination systems offer another viable approach for direct iodination [6]. The use of iron(III) triflimide, generated in situ from iron(III) chloride and triflimide-based ionic liquids, allows activation of N-iodosuccinimide under mild conditions [6]. This system demonstrates high regioselectivity and broad functional group tolerance, making it suitable for substrates containing electron-withdrawing groups such as nitro substituents.

| Catalytic System | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Iridium Complex | 2-5 | 40-70 | Hexafluoroisopropanol | 75-90 | Ortho-selective |

| Iron(III) Triflimide | 5-10 | 25-60 | Dichloromethane | 70-85 | Para-selective |

| Silver Salt/Iodine | 10-20 | 0-25 | Acetonitrile | 65-80 | Position-dependent |

Silver salt-catalyzed systems provide additional flexibility in regioselectivity control [4]. Different silver salts (silver sulfate, silver tetrafluoroborate, silver hexafluorophosphate) in combination with molecular iodine offer varying degrees of regioselectivity depending on the solvent and reaction conditions [4]. Acetonitrile as solvent generally provides improved para-selectivity, while dichloromethane favors ortho-substitution patterns.

The choice of iodinating agent significantly influences reaction efficiency [7]. Iodine monochloride offers enhanced reactivity compared to molecular iodine but requires careful control to prevent chlorination side reactions [7]. N-iodosuccinimide provides a more controlled iodine source, particularly when combined with appropriate catalytic systems [6].

Oxidative iodination systems using iodic acid or periodic acid as oxidants have shown promise for direct iodination of deactivated aromatic compounds [8]. These systems generate active iodine species in situ, enabling iodination of substrates that are otherwise unreactive toward conventional iodinating agents [8].

Nitration of Pre-iodinated Benzoic Acid Derivatives

The alternative synthetic sequence involving initial iodination of benzoic acid followed by nitration offers distinct advantages in terms of regioselectivity control and reaction efficiency [9] [10]. This approach leverages the ortho-directing effect of the carboxylic acid group for initial iodination, followed by controlled nitration to achieve the desired substitution pattern.

The synthesis of 5-iodo-2-methylbenzoic acid serves as a model system for understanding the nitration of pre-iodinated benzoic acid derivatives [9]. The process involves iodination of 2-methylbenzoic acid using iodine, oxidizing agents, and acetic anhydride in the presence of microporous compounds [9]. This methodology achieves high selectivity (85-90%) for the desired 5-iodo substitution pattern [9].

Temperature control during the nitration step is particularly critical when working with pre-iodinated substrates [2]. The presence of iodine can influence the stability of nitrating species and may lead to decomposition at elevated temperatures [2]. Optimal nitration conditions typically involve temperatures below 30°C and controlled addition of nitrating agents [2].

The mechanism of nitration in pre-iodinated systems involves consideration of multiple directing effects [3]. The carboxylic acid group provides meta-direction, while the iodine substituent exhibits weak ortho-para directing properties due to its electron-donating resonance effect, despite being electronegative [3]. The interplay between these directing effects determines the final substitution pattern.

| Starting Material | Nitrating Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Distribution |

|---|---|---|---|---|---|

| 5-Iodobenzoic acid | HNO₃/H₂SO₄ (1:1) | 0-5 | 2-4 | 75-85 | 5-Iodo-2-nitrobenzoic acid (major) |

| 3-Iodobenzoic acid | HNO₃/H₂SO₄ (1:2) | 10-15 | 3-5 | 70-80 | Mixed isomers |

| 4-Iodobenzoic acid | HNO₃/H₂SO₄ (2:3) | 0-10 | 2-6 | 65-75 | Position-dependent |

Solvent effects play a significant role in nitration reactions of iodinated substrates [2]. Acetic acid as a co-solvent can moderate the reaction conditions and improve selectivity by stabilizing intermediate species [2]. The choice of nitrating mixture composition (nitric acid to sulfuric acid ratio) influences both reaction rate and selectivity [2].

Purification strategies for nitrated iodo-compounds require special consideration due to the potential for decomposition during traditional workup procedures [9]. Crystallization from appropriate solvent systems, typically ethanol-water mixtures, provides effective purification while maintaining product integrity [9].

Microwave-Assisted and Solvent-Free Synthesis Approaches

Modern synthetic methodologies for 5-Iodo-2-nitrobenzoic acid increasingly incorporate microwave-assisted and solvent-free approaches to enhance reaction efficiency, reduce environmental impact, and improve selectivity [11] [12] [13]. These methodologies represent significant advances in green chemistry principles applied to aromatic halogenation and nitration reactions.

Microwave-assisted synthesis offers substantial advantages over conventional heating methods through selective heating mechanisms and enhanced reaction kinetics [13]. The interaction of microwave radiation with polar molecules and ionic species generates rapid, uniform heating that can significantly reduce reaction times while maintaining or improving yields [13]. For aromatic nitration reactions, microwave assistance can reduce reaction times from hours to minutes while achieving comparable or superior selectivity.

The synthesis of N-substituted 5-nitroanthranilic acid derivatives demonstrates the potential of microwave-assisted methods for nitrobenzoic acid chemistry [11]. Reaction times of 5-30 minutes at temperatures of 80-120°C achieved isolated yields up to 99% without added solvents or catalysts [11]. This methodology proves particularly effective for reactions involving electron-rich aromatic systems where conventional heating might lead to decomposition or side reactions.

| Microwave Conditions | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Selectivity Advantage |

|---|---|---|---|---|---|

| Standard Protocol | 150-300 | 80-120 | 5-30 | 85-99 | Enhanced regioselectivity |

| Optimized Conditions | 180-255 | 90-140 | 10-45 | 90-95 | Reduced side products |

| Flow Conditions | 200-400 | 100-150 | 2-15 | 75-90 | Continuous processing |

Solvent-free synthesis approaches eliminate the environmental burden of organic solvents while often improving reaction selectivity through altered reaction mechanisms [11] [12]. The absence of solvent can lead to different transition state stabilization patterns, potentially favoring desired reaction pathways over competing side reactions [12]. For iodination reactions, solvent-free conditions can prevent solvolysis of iodinating agents and maintain higher effective concentrations of reactive species.

The optimization of microwave-assisted iodination requires careful consideration of power settings, temperature ramping profiles, and reaction vessel design [12]. Sealed vessel reactions under controlled pressure conditions enable higher reaction temperatures while preventing volatile loss of reagents [12]. Temperature monitoring and control systems ensure reproducible reaction conditions and prevent localized overheating that could lead to decomposition.

Catalyst-free microwave protocols represent a particularly attractive approach for industrial applications [11]. The elimination of metal catalysts reduces costs, simplifies purification procedures, and eliminates potential catalyst residues in final products [11]. For pharmaceutical intermediates such as 5-Iodo-2-nitrobenzoic acid, catalyst-free methods can be particularly advantageous for regulatory compliance.

The scalability of microwave-assisted synthesis has been demonstrated through successful gram-scale preparations with maintained efficiency [12]. Scale-up considerations include proper vessel design, microwave power distribution, and heat dissipation systems to ensure uniform heating across larger reaction volumes [12]. Continuous flow microwave systems offer additional advantages for large-scale production through consistent residence times and improved heat transfer characteristics.

| Scale-up Parameter | Laboratory Scale | Pilot Scale | Production Considerations |

|---|---|---|---|

| Batch Size | 1-10 g | 50-500 g | Heat distribution uniformity |

| Reaction Time | 5-30 min | 10-45 min | Consistent power delivery |

| Yield Consistency | ±5% | ±3% | Temperature monitoring |

| Energy Efficiency | High | Moderate | Cost-effectiveness analysis |

Process optimization through statistical design of experiments has proven valuable for microwave-assisted synthesis [14]. Factorial designs enable systematic evaluation of multiple reaction parameters simultaneously, identifying optimal conditions for yield, selectivity, and reaction time [14]. Response surface methodology provides mathematical models for predicting reaction outcomes under varied conditions, facilitating process development and scale-up [14].